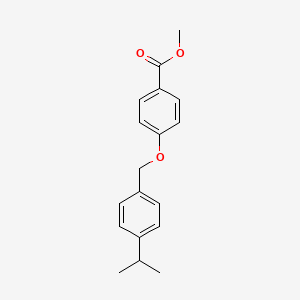

Methyl 4-(4-isopropylbenzyloxy)benzoate

Description

Methyl 4-(4-isopropylbenzyloxy)benzoate is a benzoate ester derivative featuring a 4-isopropylbenzyloxy substituent at the para position of the benzene ring. The compound’s structure combines a lipophilic isopropyl group with a benzyl ether linkage, influencing its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

methyl 4-[(4-propan-2-ylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H20O3/c1-13(2)15-6-4-14(5-7-15)12-21-17-10-8-16(9-11-17)18(19)20-3/h4-11,13H,12H2,1-3H3 |

InChI Key |

YLDQZROPPZPFIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Linked Benzoates (C1–C7)

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7) share a benzoate core but incorporate a piperazine-linked quinoline moiety instead of a benzyloxy group. These analogs are synthesized via condensation reactions between quinoline-4-carbonyl chlorides and piperazine intermediates, followed by esterification . In contrast, Methyl 4-(4-isopropylbenzyloxy)benzoate likely requires simpler etherification steps, as seen in for alkoxyethoxybenzoates, where benzyl halides react with phenolic groups under basic conditions .

Alkoxyethoxybenzoates ()

Compounds like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates feature flexible alkoxyethoxy chains. These are synthesized via oxirane ring-opening reactions with arylpiperazines, yielding dihydrochloride salts to enhance water solubility. The target compound lacks such hydrophilic modifications, suggesting lower aqueous solubility but higher lipid membrane permeability .

Physicochemical Properties

Lipophilicity (logP)

Lipophilicity, a critical factor in drug bioavailability, is influenced by substituents. For example:

- C4 (Fluorophenyl-substituted) : The electron-withdrawing fluorine increases polarity, reducing logP compared to the isopropyl group in the target compound.

- Target Compound : The bulky isopropylbenzyloxy group likely elevates logP, enhancing lipid solubility. Methods from (RP-HPLC and capillary electrophoresis) could experimentally determine these values .

Solubility and Stability

- Quinoline Derivatives (C1–C7): The piperazine-quinoline backbone introduces basic nitrogen atoms, enabling salt formation (e.g., hydrochlorides) to improve water solubility.

- Target Compound : As a neutral ester, it is expected to exhibit poor aqueous solubility but stability in organic solvents, akin to ethyl 4-methylphenylacetate derivatives in .

Spectroscopic Characterization

- 1H NMR: For quinoline analogs (C1–C7), aromatic protons resonate at δ 7.5–8.5 ppm, while the target compound’s benzyloxy methylene protons would appear near δ 4.5–5.0 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular ions, with the target compound’s expected [M+H]+ at m/z 313.14 (C19H20O3).

Data Tables

Table 1: Structural and Property Comparison of Benzoate Derivatives

Table 2: Key Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | HRMS ([M+H]+) |

|---|---|---|

| Target Compound | 4.5 (OCH2), 1.2 (CH(CH3)2) | 313.14 |

| C4 (Fluorophenyl) | 8.2 (quinoline-H), 7.4 (F-Ph) | 487.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.